molecular formula C24H27NO4 B13387125 1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate

1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate

Cat. No.: B13387125
M. Wt: 393.5 g/mol
InChI Key: WAZQVIBRRAMDNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate involves multiple steps. One common synthetic route includes the reaction of indene derivatives with piperidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate involves its interaction with sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. The compound binds to these receptors with high affinity, influencing their activity and downstream signaling pathways . This interaction can lead to changes in cellular function and has potential therapeutic implications for conditions such as schizophrenia, depression, and neurodegenerative diseases .

Comparison with Similar Compounds

1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate can be compared with other sigma receptor ligands, such as:

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];but-2-enedioic acid

InChI

InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)

InChI Key

WAZQVIBRRAMDNX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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